molecular formula C6H11NO3 B14188871 3,6-Dihydroxy-1-methylpiperidin-2-one CAS No. 849927-01-1

3,6-Dihydroxy-1-methylpiperidin-2-one

Cat. No.: B14188871
CAS No.: 849927-01-1
M. Wt: 145.16 g/mol
InChI Key: PMKUPUASUWCTRD-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-1-methylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydroxy-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the use of commercially available starting materials such as D-phenylglycinol and delta-valerolactone. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydroxy-1-methylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidinone derivatives.

Scientific Research Applications

3,6-Dihydroxy-1-methylpiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dihydroxy-1-methylpiperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-methylpiperidin-2-one: Similar structure but with one hydroxyl group.

    3,5-Dihydroxy-1-methylpiperidin-2-one: Similar structure with hydroxyl groups at different positions.

Uniqueness

3,6-Dihydroxy-1-methylpiperidin-2-one is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in the synthesis of specific bioactive compounds .

Properties

CAS No.

849927-01-1

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3,6-dihydroxy-1-methylpiperidin-2-one

InChI

InChI=1S/C6H11NO3/c1-7-5(9)3-2-4(8)6(7)10/h4-5,8-9H,2-3H2,1H3

InChI Key

PMKUPUASUWCTRD-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC(C1=O)O)O

Origin of Product

United States

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